5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3OS/c1-15-5-4-6-17(13-15)19-14-32-21(20(19)30-11-2-3-12-30)23-28-22(29-31-23)16-7-9-18(10-8-16)24(25,26)27/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZRWTSVKBVPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Effects
The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Comparisons with analogous compounds reveal:
Key Observations:
- Trifluoromethylphenyl Group : Present in both the target compound and ’s oxadiazole, this group enhances lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs .
- Thiophene vs.
Pharmacological Potential
- Trifluoromethylphenyl Derivatives : Compounds with this group (e.g., ) are often explored as kinase inhibitors or anti-inflammatory agents due to their ability to penetrate lipid membranes .
- Pyrrole-Thiophene Hybrids : Pyrrole rings (as in ) enhance DNA intercalation properties, while thiophenes improve solubility and electronic properties .
Preparation Methods
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | TBAF | 25 | 2 | 78 |
| DMSO | NaOH | 25 | 24 | 65 |
| Acetonitrile | Pyridine | 80 | 6 | 60 |
| Toluene | DBU | 100 | 4 | 55 |
Table 1: Solvent and catalyst effects on cyclization efficiency.
Polar aprotic solvents (THF, DMSO) enhance reaction rates by stabilizing ionic intermediates. Catalytic TBAF outperforms stoichiometric bases due to its dual role as a fluoride source and phase-transfer catalyst.
Temperature and Time Dependence
Elevated temperatures accelerate cyclization but risk decomposition of the trifluoromethyl group. Room-temperature methods in DMSO or THF balance speed and substrate stability.
Mechanistic Insights
The cyclization of O-acylamidoximes proceeds via a base-induced dehydration mechanism (Figure 1). TBAF deprotonates the amidoxime nitrogen, facilitating nucleophilic attack on the carbonyl carbon and subsequent ring closure. Computational studies confirm that electron-withdrawing groups (e.g., trifluoromethyl) stabilize the transition state, enhancing reaction rates .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of thioamide precursors with aldehydes or ketones under controlled conditions. Key steps include:
- Thiophene functionalization: Introduce 3-methylphenyl and pyrrole substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Oxadiazole formation: Use nitrile intermediates reacted with hydroxylamine followed by cyclization in the presence of trifluoroacetic anhydride (TFAA) .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane (3:7) and recrystallization from ethanol to achieve >95% purity.
Critical Parameters: - Temperature control (<80°C) to avoid decomposition of the trifluoromethyl group.
- Catalysts like Pd(PPh₃)₄ for coupling reactions (2 mol%, 12 h reflux in toluene/water) .
Advanced: How can density functional theory (DFT) and spectroscopic methods resolve electronic structure ambiguities in this compound?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental XRD or NMR data to validate tautomeric forms .
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from thiophene and pyrrole moieties .
- IR: Identify ν(C=N) and ν(C-O) stretches (1650–1700 cm⁻¹) to confirm oxadiazole ring formation .
Case Study: A DFT study on a similar triazole-thione compound reduced structural ambiguity by correlating calculated vibrational frequencies with experimental IR data (R² = 0.998) .
Basic: Which analytical techniques are essential for characterizing this compound’s structural and thermal stability?
Methodological Answer:
- Elemental Analysis: Confirm empirical formula (C₂₃H₁₆F₃N₃OS) with ≤0.3% deviation .
- Thermogravimetric Analysis (TGA): Assess decomposition temperature (Td >250°C) under nitrogen atmosphere (10°C/min) .
- High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion [M+H]⁺ (m/z 484.1052) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies include:
- Standardized Assays: Use the same cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing trifluoromethyl with chloro) to isolate activity drivers. For example:
| Substituent | IC₅₀ (μM) vs. Cancer Cells | Key Interaction |
|---|---|---|
| -CF₃ (original compound) | 12.3 ± 1.2 | Hydrophobic pocket binding |
| -Cl | 28.7 ± 2.1 | Reduced π-π stacking |
| -OCH₃ | 45.6 ± 3.4 | Steric hindrance |
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase) and validate with SPR binding assays .
Advanced: What computational and experimental approaches are recommended for predicting pharmacological activity?
Methodological Answer:
- PASS Online: Predict biological targets (e.g., 78% probability of kinase inhibition) based on structural fingerprints .
- In Vitro Screening: Prioritize targets using panels like NCI-60 for cytotoxicity and Eurofins Pharma’s kinase profiler (IC₅₀ determination) .
- ADMET Prediction: SwissADME to assess bioavailability (%ABS = 65–70) and hepatotoxicity (low risk) .
Basic: How can researchers optimize solvent systems for recrystallization to enhance crystallinity?
Methodological Answer:
- Solvent Screening: Test binary mixtures (e.g., DMSO/H₂O, acetone/hexane) via slow evaporation. Ideal solvents have moderate polarity (logP ~2.5).
- Case Example: A thiazolidinone analog achieved 99% purity using ethyl acetate/hexane (1:3) with 72 h equilibration at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
